2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H18ClN5O2S and its molecular weight is 427.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds, which this compound contains, are known to interact with their targets, leading to a variety of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Triazole compounds are known to affect a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied . The impact on bioavailability would depend on these properties, as well as factors such as the route of administration and the presence of other compounds.
Result of Action
Given the biological activities associated with triazole compounds , it can be inferred that this compound may have similar effects. These could include antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-20(2,28-14-7-5-13(21)6-8-14)19(27)22-12-18-24-23-17-10-9-15(25-26(17)18)16-4-3-11-29-16/h3-11H,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZPVYJRZIACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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